T-705 Ribofuranose-13C5 T-705 Ribofuranose-13C5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199148
InChI:
SMILES:
Molecular Formula: C₅¹³C₅H₁₂FN₃O₆
Molecular Weight: 294.18

T-705 Ribofuranose-13C5

CAS No.:

Cat. No.: VC0199148

Molecular Formula: C₅¹³C₅H₁₂FN₃O₆

Molecular Weight: 294.18

* For research use only. Not for human or veterinary use.

T-705 Ribofuranose-13C5 -

Specification

Molecular Formula C₅¹³C₅H₁₂FN₃O₆
Molecular Weight 294.18

Introduction

Chemical and Structural Characteristics

Molecular Composition and Isotopic Labeling

T-705 Ribofuranose-13C5 has the molecular formula C₁₀H₁₂FN₃O₆, with a molecular weight of 294.18 g/mol. The 13C labeling is localized to the ribofuranose sugar (positions 2, 3, 4, 5, and the hydroxymethyl carbon), as reflected in its IUPAC name:
4-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C₄)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₀H₁₂FN₃O₆
Molecular Weight294.18 g/mol
IUPAC NameAs above
SMILESC1=C(N=C(C(=O)N1[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O)C(=O)N)F
InChI KeyLKZVKGXWHGKNSF-SFKMAKHUSA-N
Isotopic Purity≥98% 13C enrichment

The compound’s structure features a pyrazine carboxamide core linked to a 13C-labeled ribofuranose sugar. This design mimics natural nucleosides, allowing it to interact with viral RNA-dependent RNA polymerases (RdRp) .

Synthesis and Stability Considerations

Synthetic Pathway

The synthesis of T-705 Ribofuranose-13C5 involves enzymatic or chemical ribosylation of the T-705 base with 13C-labeled ribofuranose precursors. A critical challenge is the inherent instability of the glycosidic bond under mild acidic or basic conditions, which can lead to depurination . For instance, exposure to pH < 6 or > 8 at 37°C results in rapid degradation, necessitating careful handling and storage at neutral pH and low temperatures .

Stability Profile

Studies using high-performance liquid chromatography (HPLC) and NMR reveal that the compound’s half-life in aqueous solution is <24 hours at 25°C, underscoring the need for fresh preparation in experimental settings .

Mechanism of Antiviral Activity

Inhibition of Viral RNA Polymerases

T-705 Ribofuranose-13C5 is intracellularly phosphorylated to its active triphosphate form (T-705-RTP), which competes with purine nucleotides (ATP/GTP) for incorporation into viral RNA by RdRp . Enzyme kinetics assays demonstrate that T-705-RTP inhibits influenza RdRp with Ki values of 0.5–1.2 µM for ATP and GTP, acting as a competitive inhibitor .

Table 2: Enzyme Kinetic Parameters for T-705-RTP

SubstrateInhibition TypeKi (µM)Selectivity (vs. Human POLRMT)
ATPCompetitive0.919-fold
GTPCompetitive1.230-fold
UTPNoncompetitive2.5>100-fold
CTPMixed-type3.8>100-fold

RNA Incorporation and Chain Termination

Primer extension assays using influenza RdRp show that a single T-705-RTP incorporation into nascent RNA delays further elongation, despite retaining a 3′-OH group . Consecutive incorporations induce lethal mutagenesis, as 13C-labeled metabolites disrupt viral genome fidelity .

Metabolic Pathways and Isotopic Tracing Applications

Phosphorylation and Intracellular Trafficking

The 13C label enables tracking of the compound’s phosphorylation cascade:

  • Ribofuranose uptake into cells via nucleoside transporters.

  • Phosphorylation by adenosine kinase to T-705-RMP (monophosphate).

  • Conversion to T-705-RTP by nucleoside diphosphate kinases .

Mass spectrometry studies in hepatocytes reveal that >70% of intracellular T-705-RTP derives from the ribofuranose prodrug within 2 hours, highlighting efficient metabolic activation.

Comparative Analysis with Unlabeled T-705

Table 3: Labeled vs. Unlabeled T-705 Ribofuranose

ParameterT-705 Ribofuranose-13C5Unlabeled T-705
Detection MethodMS/NMRUV-HPLC
Metabolic Half-life2.3 hours (liver microsomes)2.1 hours
RdRp Inhibition (IC₅₀)0.8 µM0.7 µM
Mitochondrial ToxicityUndetectableUndetectable

The labeled variant exhibits nearly identical biochemical activity to its unlabeled counterpart but allows precise quantification of tissue distribution and enzyme-specific utilization .

Research Findings from Experimental Studies

Broad-Spectrum Antiviral Activity

  • Influenza A/B: Reduces viral titers by 4-log in MDCK cells at 10 µM .

  • Norovirus: Inhibits RdRp with IC₅₀ = 2.1 µM but requires higher doses (50 µM) for full suppression in replicon systems .

  • Ebola/Marburg: Synergizes with remdesivir, reducing EC₅₀ from 1.8 µM to 0.3 µM in vitro .

Applications in Virology and Drug Development

Isotopic Tracer Studies

  • Metabolic Flux Analysis: Quantifies ribavirin-like drugs’ conversion to active triphosphates in primary lymphocytes.

  • Drug-Drug Interactions: Identifies cytochrome P450-mediated conflicts with anticoagulants .

Antiviral Combination Therapies

Co-administration with sofosbuvir enhances hepatitis C virus (HCV) inhibition by 40% in replicon assays, suggesting synergistic mechanisms .

Challenges and Future Perspectives

Stability Optimization

Encapsulation in lipid nanoparticles improves aqueous stability from <24 hours to >72 hours, addressing a major formulation hurdle .

Expanded Antiviral Targets

Ongoing trials explore efficacy against Zika and Lassa viruses, leveraging the compound’s broad RdRp affinity .

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